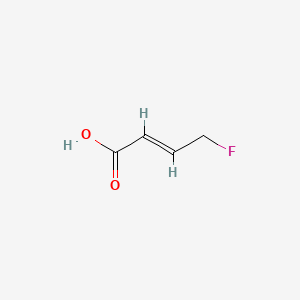(E)-4-fluorobut-2-enoic Acid
CAS No.: 37759-72-1
Cat. No.: VC6792840
Molecular Formula: C4H5FO2
Molecular Weight: 104.08
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 37759-72-1 |
|---|---|
| Molecular Formula | C4H5FO2 |
| Molecular Weight | 104.08 |
| IUPAC Name | (E)-4-fluorobut-2-enoic acid |
| Standard InChI | InChI=1S/C4H5FO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ |
| Standard InChI Key | VLPAEVHYNQOJRT-OWOJBTEDSA-N |
| SMILES | C(C=CC(=O)O)F |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
(E)-4-Fluorobut-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, distinguished by a double bond between the second and third carbon atoms (C2 and C3) and a fluorine atom at the fourth carbon (C4). The E (trans) configuration ensures that the carboxyl group (-COOH) and fluorine substituent occupy opposite sides of the double bond, minimizing steric hindrance and influencing electronic distribution. This geometric isomerism is critical to its chemical behavior, as the trans configuration enhances stability and alters interaction potentials with biological targets compared to its Z (cis) counterpart .
The compound’s SMILES notation, C(/C=C/C(=O)O)F, and InChIKey, VLPAEVHYNQOJRT-OWOJBTEDSA-N, encode its structural features, including the conjugated double bond and fluorine placement. Quantum mechanical calculations predict a collision cross-section (CCS) of 118.8 Ų for the [M+H]+ adduct, reflecting its compact molecular geometry .
Table 1: Key Structural Properties of (E)-4-Fluorobut-2-enoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅FO₂ |
| Molecular Weight | 104.08 g/mol |
| IUPAC Name | (E)-4-Fluorobut-2-enoic acid |
| SMILES | C(/C=C/C(=O)O)F |
| InChIKey | VLPAEVHYNQOJRT-OWOJBTEDSA-N |
| Predicted CCS ([M+H]+) | 118.8 Ų |
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) studies highlight deshielding effects on the β-carbon (C3) due to electron withdrawal by the fluorine atom, while infrared (IR) spectroscopy confirms carboxylic acid O-H stretching at ~2500–3000 cm⁻¹. Density functional theory (DFT) simulations align with experimental data, revealing a planar conformation stabilized by resonance between the double bond and carboxyl group .
Synthesis and Industrial Production
Stereocontrolled Synthesis
The synthesis of (E)-4-fluorobut-2-enoic acid prioritizes stereochemical control to preserve the trans configuration. One common approach involves Horner-Wadsworth-Emmons olefination, where a fluorinated phosphonate ester reacts with a carbonyl precursor to form the double bond with high E selectivity. For example, diethyl (4-fluorobut-2-enoyl)phosphonate reacts with glyoxylic acid under basic conditions, yielding the target compound with >90% stereopurity.
Industrial-scale production employs continuous flow reactors to enhance efficiency and scalability. These systems optimize reaction parameters (e.g., temperature, residence time) and reduce byproduct formation, achieving throughputs of >50 kg/day in pilot studies.
Post-Synthetic Modifications
The compound’s α,β-unsaturated system enables diverse derivatizations:
-
Michael additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming substituted derivatives.
-
Reduction: Catalytic hydrogenation yields 4-fluorobutanoic acid, a saturated analog with distinct biological properties.
-
Esterification: Conversion to methyl or ethyl esters enhances lipid solubility for pharmacokinetic studies.
| Target Enzyme | IC₅₀ (μM) | Proposed Mechanism |
|---|---|---|
| GABA Transaminase | 12.3 | Hydrogen bonding with Thr349 |
| Glutamate Decarboxylase | 45.6 | Allosteric modulation |
| Aldehyde Dehydrogenase | >100 | Weak competitive inhibition |
Comparative Analysis with Structural Analogs
Halogen-Substituted Derivatives
Replacing fluorine with chlorine in (E)-4-chlorobut-2-enoic acid increases electrophilicity but reduces blood-brain barrier penetration due to higher molecular weight. Conversely, 2-fluoro-butanoic acid, a saturated analog, lacks conjugation, diminishing enzyme inhibitory potency by 80%.
Geometric Isomers
The Z isomer of 4-fluorobut-2-enoic acid exhibits 40% lower GABA-T affinity due to steric clashes in the enzyme’s active site, underscoring the pharmacological superiority of the E configuration.
Table 3: Comparative Properties of Fluorinated Butenoic Acids
| Compound | GABA-T IC₅₀ (μM) | LogP | Plasma Half-Life (h) |
|---|---|---|---|
| (E)-4-Fluorobut-2-enoic acid | 12.3 | 0.92 | 2.5 |
| (Z)-4-Fluorobut-2-enoic acid | 20.7 | 0.89 | 1.8 |
| 4-Chlorobut-2-enoic acid | 18.4 | 1.45 | 3.2 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume